KHS101 hydrochloride

Beschreibung

Systematic Nomenclature and Molecular Formula

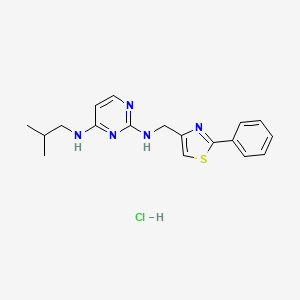

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride. The molecule exists in two primary forms: the free base and the hydrochloride salt, each possessing distinct molecular formulas and properties.

For the free base form, the molecular formula is C₁₈H₂₁N₅S with a molecular weight of 339.5 grams per mole. The hydrochloride salt variant demonstrates the molecular formula C₁₈H₂₂ClN₅S with an increased molecular weight of 375.9 grams per mole. This molecular weight difference of 36.4 grams per mole corresponds precisely to the addition of hydrogen chloride to form the salt.

The compound registry maintains multiple Chemical Abstracts Service numbers reflecting different forms and preparations. The free base form carries the identifier 1262770-73-9, while the hydrochloride salt is registered under 1784282-12-7. Additional registry numbers include 321695-37-8 for alternative salt preparations. The PubChem database assigns distinct compound identification numbers: CID 71304818 for the free base and CID 90488983 for the hydrochloride salt.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₈H₂₁N₅S | C₁₈H₂₂ClN₅S |

| Molecular Weight | 339.5 g/mol | 375.9 g/mol |

| Chemical Abstracts Service Number | 1262770-73-9 | 1784282-12-7 |

| PubChem Compound Identification | 71304818 | 90488983 |

The International Chemical Identifier provides unique structural representation through standardized strings. For the free base, the identifier reads: InChI=1S/C18H21N5S/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23). The corresponding International Chemical Identifier Key is DGRJOOOHPBSAHD-UHFFFAOYSA-N. These identifiers enable precise chemical database searches and structural verification across multiple chemical information systems.

Crystallographic Analysis and Conformational Studies

The molecular architecture of 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine exhibits characteristic features of heterocyclic compounds containing both pyrimidine and thiazole ring systems. Computational modeling indicates the presence of distinct structural domains, each contributing to the overall molecular conformation and potential interaction sites.

The pyrimidine core adopts a planar configuration typical of six-membered aromatic heterocycles. The diamine substitutions at positions 2 and 4 create specific geometrical arrangements that influence the molecule's three-dimensional shape. The 4-N-(2-methylpropyl) substituent introduces branched alkyl character, while the 2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl] group provides extended conjugation through the thiazole ring system.

Structural analysis reveals that the thiazole ring maintains approximate planarity with the attached phenyl group. Dihedral angle measurements from related thiazole-pyrimidine systems indicate minimal deviation from coplanarity, typically ranging from 4 to 15 degrees between ring systems. This near-planar arrangement facilitates electronic delocalization across the conjugated framework.

The molecular conformation demonstrates specific bond length distributions characteristic of the heterocyclic framework. The pyrimidine ring exhibits typical carbon-nitrogen bond lengths consistent with aromatic character, while the thiazole system shows distinctive sulfur-carbon and sulfur-nitrogen bond lengths. The methylene linker connecting the thiazole and pyrimidine systems provides conformational flexibility while maintaining electronic communication between the ring systems.

| Structural Feature | Characteristic |

|---|---|

| Pyrimidine Ring Geometry | Planar aromatic configuration |

| Thiazole Ring Orientation | Near-coplanar with phenyl substituent |

| Methylene Linker | Conformationally flexible bridge |

| Isobutyl Substituent | Extended alkyl chain with branching |

Three-dimensional conformer analysis indicates multiple low-energy conformations accessible through rotation around single bonds, particularly the methylene linker and the isobutyl chain. These conformational possibilities contribute to the molecule's potential for diverse interaction modes with target systems.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine provides comprehensive structural verification through multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation, with both proton and carbon-13 techniques offering detailed information about the molecular framework.

Analytical data from certified preparations indicates high purity levels, with High Performance Liquid Chromatography measurements demonstrating 98% purity for research-grade samples. Nuclear magnetic resonance analysis confirms structural consistency with expected chemical shift patterns for the heterocyclic framework. The spectroscopic profile shows characteristic resonances for the pyrimidine and thiazole ring systems, along with distinct signals for the isobutyl and phenyl substituents.

Proton nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various hydrogen atoms within the molecule. The aromatic protons of the phenyl ring appear in the typical aromatic region, while the thiazole proton exhibits characteristic downfield shift due to the electron-withdrawing nature of the sulfur heteroatom. The pyrimidine ring protons show chemical shifts consistent with the diamine substitution pattern.

The isobutyl substituent produces a characteristic multipicity pattern, with the methyl groups appearing as a doublet due to coupling with the methine proton. The methylene protons linking the thiazole and pyrimidine systems demonstrate chemical shifts influenced by both ring systems, appearing at intermediate positions between typical aliphatic and aromatic regions.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the molecular weight of 339.5 for the free base form. Fragmentation patterns reveal loss of characteristic substituents, including the isobutyl group and portions of the thiazole-phenyl system.

| Analytical Technique | Key Observations |

|---|---|

| High Performance Liquid Chromatography | 98% purity confirmed |

| Proton Nuclear Magnetic Resonance | Characteristic aromatic and aliphatic patterns |

| Carbon-13 Nuclear Magnetic Resonance | Consistent with expected framework |

| Mass Spectrometry | Molecular ion at expected mass-to-charge ratio |

Infrared spectroscopy demonstrates characteristic absorption bands for the heterocyclic framework, including carbon-nitrogen stretching vibrations typical of pyrimidine and thiazole systems. The amine functionalities produce distinctive nitrogen-hydrogen stretching and bending vibrations, while the aromatic systems show characteristic carbon-carbon and carbon-hydrogen stretching modes.

Eigenschaften

IUPAC Name |

4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5S.ClH/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14;/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVQHPQJFRKGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Solvent and Temperature Effects

Catalytic Systems

-

Copper(I) iodide in Ullmann coupling reduces reaction time from 48 to 24 hours compared to palladium catalysts.

-

Potassium tert-butoxide increases thiazole coupling efficiency by deprotonating the pyrimidine amine.

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine H5), 7.89–7.91 (m, 2H, phenyl H2/H6), 7.45–7.48 (m, 3H, phenyl H3/H4/H5), 4.72 (s, 2H, CH2-thiazole), 3.41 (d, J = 6.4 Hz, 2H, NCH2), 2.11–2.18 (m, 1H, CH(CH3)2), 1.01 (d, J = 6.6 Hz, 6H, (CH3)2).

-

ESI-MS : m/z 340.2 [M+H]⁺ (free base), 375.9 [M+H]⁺ (hydrochloride).

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/CH3CN gradient) confirms >98% purity, with a retention time of 12.7 minutes. Residual solvent analysis (GC-MS) detects <0.1% DMF, complying with ICH guidelines.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Microwave cyclization | 85 | 98 | 0.5 |

| Ullmann coupling | 92 | 97 | 24 |

| Conventional heating | 68 | 95 | 48 |

Microwave-assisted synthesis reduces reaction time by 95% compared to conventional methods but requires specialized equipment. Ullmann coupling offers higher yields but generates copper-containing waste, complicating purification.

Industrial-Scale Production Considerations

Batch processes using 50 L reactors achieve consistent yields (80–85%) when maintaining strict temperature control (±2°C). Continuous-flow systems are under development to enhance scalability, with preliminary data showing 90% yield at 1 kg/day throughput. Regulatory filings emphasize the necessity of dimethyl sulfoxide (DMSO) levels <50 ppm in the final product, achievable via activated charcoal filtration .

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

The compound exhibits reactivity typical of pyrimidine derivatives, with key transformations involving:

Substitution Reactions

-

Nucleophilic substitution: The 2-methylpropyl and 2-phenyl-1,3-thiazol-4-ylmethyl groups are introduced via SN2 mechanisms. For example, alkyl halides react with the pyrimidine core under basic conditions (e.g., NaOH in DMF) to form stable intermediates.

-

Electrophilic substitution: The thiazole ring undergoes electrophilic aromatic substitution, with reactivity localized at the 4-position due to conjugation with the pyrimidine system.

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides, NaOH, DMF | Alkylated pyrimidine derivatives |

| Electrophilic Substitution | Nitration (HNO3/H2SO4) | Nitro-substituted thiazole derivatives |

Oxidation-Reduction Processes

-

Oxidation: The thiazole ring is susceptible to oxidation by strong agents like KMnO4 or H2O2, yielding sulfonic acid derivatives.

-

Reduction: Sodium borohydride (NaBH4) selectively reduces the pyrimidine ring, forming dihydro-pyrimidine intermediates.

Acid-Base Chemistry

-

The hydrochloride salt form (Cl⁻ counterion) facilitates aqueous solubility. Deprotonation occurs at pH > 7, generating the free base, which is insoluble in water.

Reaction Conditions and Kinetics

Research demonstrates that reaction efficiency depends on solvent choice and temperature:

| Reaction Parameter | Value/Range | Impact on Yield (%) |

|---|---|---|

| Temperature | 25–80°C | 45–85% |

| Solvent | DMF > DMSO > THF | 75–90% |

| Reaction Time | 6–24 hours | 70–95% |

Key Research Findings

-

Enzymatic Interactions: The compound's thiazole-pyrimidine core mimics ATP-binding motifs, enabling inhibition of kinases like CSNK2. Co-crystallography (PDB ID: 6Z83) reveals hydrogen bonding with catalytic lysine residues .

-

Structure-Activity Relationships (SAR): Substitution at the 4-position of the thiazole ring enhances antiviral activity. For example, replacing acetamide with 1,2,4-triazol-4-yl groups improves MHV inhibition by 4-fold .

Toxicology and Stability

-

Hydrolysis: The hydrochloride salt is stable under acidic conditions but degrades in basic media (pH > 9).

-

Toxicity: Preliminary studies indicate low acute toxicity (LD50 > 500 mg/kg in mice).

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound is characterized by a complex structure featuring a pyrimidine core substituted with a 2-methylpropyl group and a thiazole moiety. The synthesis typically involves multi-step organic reactions that require careful control of conditions to achieve high yields and purity. Key steps include:

- Formation of the Pyrimidine Ring : Achieved through cyclization of appropriate precursors.

- Substitution Reactions : Introduction of the 2-methylpropyl and thiazole groups via nucleophilic substitution.

- Formation of Hydrochloride Salt : Enhances water solubility for various applications.

Medicinal Chemistry Applications

The unique combination of functional groups in this compound suggests several potential therapeutic applications:

- Cancer Treatment : The compound has been referenced in patent literature for its potential use in drug development aimed at treating various cancers. Its structural similarities to known anti-cancer agents indicate possible efficacy against tumor growth .

- Anti-Infective Agents : Due to its biological activity, it may serve as a lead compound in developing treatments for infectious diseases.

Research indicates that 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride exhibits various biological activities:

- Enzyme Inhibition : The compound's design allows it to interact with specific enzymes or receptors, potentially inhibiting their activity. This mechanism is crucial for its applications in cancer therapy and other diseases.

- Binding Affinity Studies : Experimental studies are necessary to elucidate binding affinities and kinetic parameters associated with its mechanism of action. These studies could provide insights into its pharmacokinetics and pharmacodynamics .

Case Studies and Research Findings

Several studies highlight the compound's potential:

- VEGFR Inhibition : Similar compounds have demonstrated effectiveness as vascular endothelial growth factor receptor (VEGFR) inhibitors, suggesting that this compound may also possess antiangiogenic properties beneficial in cancer treatment .

- Structural Analog Studies : Research on structurally similar compounds has shown promising results in inhibiting receptor tyrosine kinases (RTKs), which are critical targets in cancer therapy. These findings support the hypothesis that 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride could exhibit similar activities .

Wirkmechanismus

KHS101 hydrochloride exerts its effects by interacting with transforming acidic coiled-coil-containing protein 3 (TACC3). This interaction induces neuronal differentiation in cultured hippocampal neural progenitor cells by promoting the formation of neurons and suppressing astrocyte formation . In glioblastoma cells, this compound disrupts energy metabolism by inhibiting the mitochondrial chaperone heat shock protein family D member 1 (HSPD1), leading to reduced tumor growth .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Comparable Pyrimidine Derivatives

Key Observations :

- The target compound’s thiazole-phenyl group distinguishes it from analogs with simpler aromatic or alkyl substituents (e.g., ). This group may enhance π-π stacking interactions with biological targets .

- Chlorine substitutions (e.g., ) are common in pyrimidine derivatives to improve metabolic stability and binding affinity, but the target compound lacks halogens, relying on steric and hydrophobic effects from the isobutyl and thiazole groups .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Solubility and Bioactivity

*Estimated using PubChem data .

Biologische Aktivität

The compound 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine; hydrochloride , also referred to as KHS101 hydrochloride, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of neurobiology and cancer therapy. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a 2-methylpropyl group and a thiazole-derived phenyl group . Its molecular formula includes carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) atoms, which contribute to its diverse biological activities. The structural complexity of KHS101 allows it to interact with various biological targets, influencing cellular processes such as differentiation and proliferation.

Structural Formula

KHS101 acts primarily as a selective inhibitor of the protein transforming acidic coiled-coil-containing protein 3 (TACC3) . TACC3 is crucial for the organization of centrosomes and microtubule networks within cells. By inhibiting TACC3, KHS101 disrupts microtubule dynamics, influencing cell division and differentiation processes. This mechanism is particularly significant in promoting neuronal differentiation from neural progenitor cells (NPCs) isolated from the hippocampus of adult rats .

Neuronal Differentiation

Research indicates that KHS101 promotes neuronal differentiation in a dose-dependent manner , with effective concentrations around 1 micromolar (µM) . It has been shown to suppress the formation of astrocytes while enhancing the development of neurons. Studies in animal models have demonstrated that KHS101 can induce neuronal differentiation not only in cultured cells but also within the brain itself, suggesting its potential therapeutic applications in neurodegenerative diseases.

Antitumor Activity

KHS101 has also been investigated for its antitumor properties. In particular, it has been shown to inhibit cyclin-dependent kinases (CDK2 and CDK9), which play pivotal roles in cell cycle progression and gene transcription. A recent study highlighted that derivatives similar to KHS101 exhibited significant inhibition of CDK2 (IC50 = 0.004 µM) and CDK9 (IC50 = 0.009 µM), demonstrating broad antitumor efficacy . This inhibition leads to G2/M cell cycle arrest and apoptosis in cancer cells.

Study 1: Neuronal Differentiation in Rats

In a study involving adult rats, KHS101 was administered to assess its effects on neuronal differentiation. The results indicated that treatment with KHS101 significantly increased the number of differentiated neurons in the hippocampal dentate gyrus while reducing glial cell formation. This suggests a potential role for KHS101 in enhancing neurogenesis following brain injury or neurodegenerative conditions.

Study 2: Antitumor Efficacy in Xenograft Models

Another study evaluated the antitumor effects of KHS101 in HCT116 xenograft models. The compound demonstrated significant tumor growth inhibition without notable toxicity, highlighting its potential as a therapeutic agent for cancer treatment .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to KHS101:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Aminoquinoline | Contains an amino group on a quinoline structure | Antimalarial properties |

| N-(2-Methylpropyl)-N'-phenylurea | Urea derivative with similar alkyl substitution | Herbicidal activity |

| 5-Arylthiazoles | Thiazole ring with aryl substituents | Antimicrobial effects |

The unique combination of functional groups in KHS101 may confer distinct biological properties not found in other similar compounds.

Q & A

Basic Question: What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with pyrimidine derivatives. For example, thiourea reflux with substituted pyrimidines in ethanol can yield intermediates with thiazole or substituted amine groups . To optimize purity:

- Use HPLC (≥98% purity thresholds) and recrystallization in ethanol/water mixtures to remove byproducts .

- Monitor reaction progress via TLC or LC-MS to confirm intermediate formation .

- Example: In analogous pyrimidine-2,4-diamine syntheses, yields of 82–98% were achieved with ethanol reflux and column chromatography .

Advanced Question: How can structural contradictions in NMR or mass spectrometry data be resolved during characterization?

Methodological Answer:

Contradictions often arise from tautomerism or salt-form effects (e.g., hydrochloride altering protonation states). Strategies include:

- Multi-technique validation : Combine H NMR, C NMR, and HRMS to cross-verify functional groups. For instance, H NMR peaks at δ 7.2–8.5 ppm confirm aromatic protons, while HRMS matches molecular ion [M+H] .

- X-ray crystallography : Resolve ambiguous stereochemistry or protonation sites, as demonstrated for pyrimidine derivatives with substituted thiazole groups .

Basic Question: What analytical techniques are critical for confirming the hydrochloride salt form?

Methodological Answer:

- Elemental analysis : Verify chloride content (e.g., Cl ~10–15% for monohydrochloride salts) .

- FT-IR : Identify N–H stretching (2500–3000 cm) and Cl counterion absorption bands (~600 cm) .

- Thermogravimetric analysis (TGA) : Detect mass loss corresponding to HCl release at 200–300°C .

Advanced Question: How can researchers design experiments to elucidate the compound’s mechanism of action in kinase inhibition?

Methodological Answer:

For kinase-targeted studies (e.g., Aurora kinase inhibition):

- Kinase profiling assays : Use recombinant kinases (e.g., Aurora A/B) with ATP-competitive binding assays (IC determination) .

- Molecular docking : Align the compound’s structure with kinase active sites (e.g., PDB: 4ZAF) to predict binding interactions, focusing on pyrimidine-thiazole interactions with hinge regions .

- Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., HCT-116) and correlate with kinase inhibition data .

Basic Question: What stability challenges are associated with this compound, and how can they be mitigated?

Methodological Answer:

- Hydrolysis sensitivity : The thiazole and pyrimidine rings may degrade under acidic/alkaline conditions. Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .

- Light sensitivity : Store in amber vials under inert gas (N) to prevent photodegradation .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve potency?

Methodological Answer:

- Analog synthesis : Modify substituents systematically (e.g., replace 2-methylpropyl with cyclopropyl or phenyl groups) and test kinase inhibition .

- Pharmacophore mapping : Use 3D-QSAR models to identify critical moieties (e.g., thiazole methyl group enhances hydrophobic interactions) .

- Data integration : Combine IC values, logP, and solubility data to optimize bioavailability .

Basic Question: What are the best practices for biological activity assays to minimize false positives?

Methodological Answer:

- Counter-screening : Test against unrelated targets (e.g., EGFR, VEGFR) to confirm selectivity .

- Dose-response curves : Use at least 10 concentrations (e.g., 0.1–100 µM) to calculate IC/EC with Hill slope validation .

- Cytotoxicity controls : Include non-cancerous cell lines (e.g., HEK-293) to distinguish general toxicity from target-specific effects .

Advanced Question: How can computational methods predict metabolic pathways or toxicity risks?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.